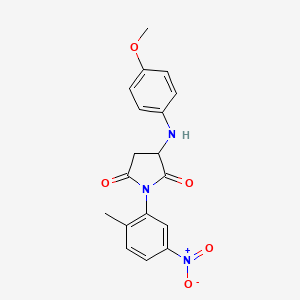

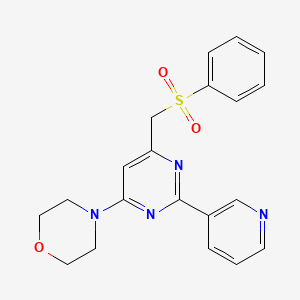

![molecular formula C23H16N2 B2524267 (2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile CAS No. 866020-01-1](/img/structure/B2524267.png)

(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile is a useful research compound. Its molecular formula is C23H16N2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticonvulsant Agents

- A study focused on synthesizing new 2-pyrazoline derivatives, including compounds with a structure similar to our compound of interest, showed significant anticonvulsant activity in both the maximal electroshock seizure (MES) test and pentylenetetrazole (PTZ) test (Bhandari, Tripathi, & Saraf, 2013).

Photophysical Properties and Molecular Structures

- Research on acrylonitrile derivatives, related to the compound , provided insights into their photophysical properties and molecular structures. This study used single-crystal X-ray diffraction (SCXRD) analyses and discussed the compounds' optical properties and molecular interactions (Percino et al., 2016).

Organic Semiconductors

- Pyrrolo–perylene derivatives, which share structural similarities with the target compound, were synthesized for application in organic thin film transistors (OTFTs). The study highlighted their solubility, photophysical properties, and device performance (Park et al., 2014).

Organometallic Chemistry

- A study in the field of organometallic chemistry synthesized and characterized ruthenium(II) complexes involving a compound structurally similar to the target molecule. These complexes were used in transfer hydrogenation of ketones (Bala et al., 2019).

Electroluminescent Devices

- Phenanthromidazole derivatives, including those structurally similar to the compound , were synthesized and analyzed for their use in organic light-emitting devices (OLEDs). Their electrochemical and photophysical properties were extensively studied (Jayabharathi et al., 2015).

Polymer Light-Emitting Diodes

- Novel heteroleptic iridium(III) complexes with a pyrazol-pyridine derivative containing a carbazole group were synthesized. These were used as phosphorescent dopants in polymer light-emitting diodes, showcasing their potential in organic electronics (Tang et al., 2014).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile involves the synthesis of the starting materials followed by a series of reactions to form the final compound.", "Starting Materials": [ "Naphthalene", "4-bromoacetophenone", "1H-pyrrole", "Sodium hydride", "Benzyltriethylammonium chloride", "Copper(I) iodide", "Copper(II) acetate monohydrate", "Triphenylphosphine", "Acetonitrile", "Dimethylformamide", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-(1H-pyrrol-1-yl)acetophenone by reacting 1H-pyrrole with 4-bromoacetophenone in the presence of sodium hydride and benzyltriethylammonium chloride in dimethylformamide.", "Step 2: Synthesis of 4-(1H-pyrrol-1-yl)phenylacetonitrile by reacting 4-(1H-pyrrol-1-yl)acetophenone with acetonitrile in the presence of copper(I) iodide and triphenylphosphine in dimethylformamide.", "Step 3: Synthesis of (2Z)-3-(naphthalen-1-yl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile by reacting 4-(1H-pyrrol-1-yl)phenylacetonitrile with naphthalene in the presence of copper(II) acetate monohydrate and triphenylphosphine in methanol and ethyl acetate.", "Step 4: Purification of the final compound by washing with water, sodium bicarbonate, and sodium chloride." ] } | |

CAS番号 |

866020-01-1 |

分子式 |

C23H16N2 |

分子量 |

320.4 g/mol |

IUPAC名 |

3-naphthalen-1-yl-2-(4-pyrrol-1-ylphenyl)prop-2-enenitrile |

InChI |

InChI=1S/C23H16N2/c24-17-21(16-20-8-5-7-19-6-1-2-9-23(19)20)18-10-12-22(13-11-18)25-14-3-4-15-25/h1-16H |

InChIキー |

NKXFPNUGHWTIKP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=CC=C(C=C3)N4C=CC=C4 |

正規SMILES |

C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=CC=C(C=C3)N4C=CC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

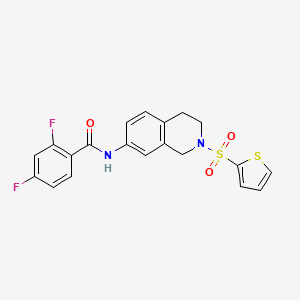

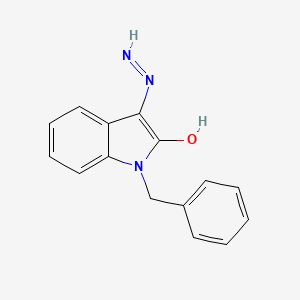

![3-(2-(azepan-1-yl)-2-oxoethyl)-7-(tert-butyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2524188.png)

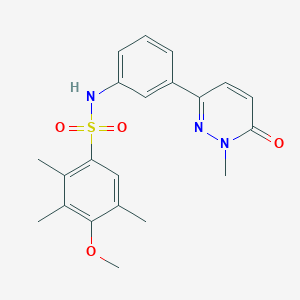

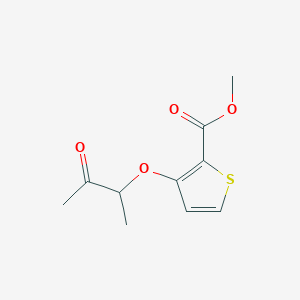

![Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2524189.png)

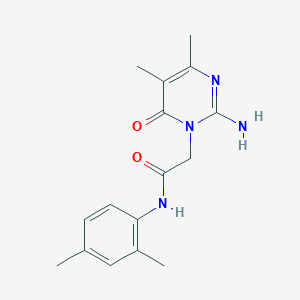

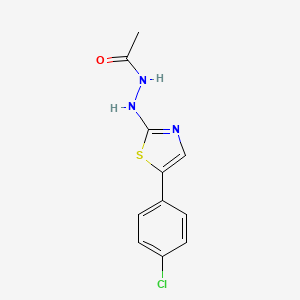

![2-ethyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2524191.png)

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,6-dimethylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2524194.png)

![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2524198.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2524204.png)